molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

Chloro(decyl)dimethylsilane

Cat. No. B1271424
CAS RN: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Description

Chloro(decyl)dimethylsilane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds and have diverse applications in organic synthesis, materials science, and pharmaceuticals. The specific compound of interest, this compound, is not directly mentioned in the provided papers, but the papers discuss related chloro(dimethyl)silane compounds and their reactions, which can provide insights into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of chloro(dimethyl)silane derivatives is a process that involves various reaction pathways. For instance, the reaction of dimethyl(chloromethyl)chlorosilane with phenylhydrazone derivatives can proceed through trans-silylation followed by the formation of a chloro-substituted product, as seen in the reaction with 1-phenyl-2-acetylhydrazine . Similarly, the synthesis of chloro(dimethyl)silane compounds can involve aminomercuration-demercuration reactions, as demonstrated by the formation of azasilacycloalkanes from dimethyl(chloroalkyl)alkenylsilanes .

Molecular Structure Analysis

The molecular structure of chloro(dimethyl)silane derivatives has been studied using X-ray crystallography. These studies reveal that the silicon atom in these compounds can adopt a trigonal-bipyramidal coordination geometry with axial positions occupied by oxygen and chlorine atoms. This arrangement results in a hypervalent interaction between the silicon, chlorine, and oxygen atoms, forming a chelate six-membered silacarbofunctional cycle . The displacement of the silicon atom from the equatorial plane towards the oxygen atom confirms the presence of a coordinate bond between silicon and chloride ion .

Chemical Reactions Analysis

Chloro(dimethyl)silane derivatives participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, as seen in the formation of dimethyl(phenylaminoalkyl)alkenylsilanes . Additionally, these compounds can react with 2-lithio-1-methylimidazole or 1-lithio-indazole to form zwitterionic heterocycles, which can be described as borane adducts of a carbene . These reactions highlight the reactivity of the chloro(dimethyl)silane moiety and its potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(dimethyl)silane derivatives are influenced by their molecular structure and the nature of their substituents. The presence of the chloro group and the silicon atom's coordination environment can affect properties such as solubility, boiling point, and reactivity. The X-ray structural studies provide detailed information about bond lengths and angles, which are crucial for understanding the properties of these compounds . Additionally, the study of complexes formed with chloranilic acid reveals insights into hydrogen bonding and phase transitions, which can be relevant for understanding the behavior of chloro(dimethyl)silane derivatives in different states .

Scientific Research Applications

Molecular Structure and Coordination

Chloro(decyl)dimethylsilane, along with its derivatives, has been extensively studied for its unique molecular structure, particularly in the context of pentacoordinated silicon. Studies reveal that such compounds often exhibit a trigonal-bipyramidal coordination with interesting axial positions of atoms like oxygen and chlorine. This unique structure is evident in compounds like chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane and its analogs (Macharashvili et al., 1988).

Surface Modification and Silylating Agents

One of the significant applications of this compound derivatives is in surface modification. These compounds are used as efficient silylating agents for chemical modifications, particularly on hydroxylated silicon dioxide preparations. For instance, N-silyldimethylamines, derived from similar compounds, have been shown to effectively modify surfaces, providing enhanced hydrolytic stability due to the formation of a protective layer (Schneider et al., 1990).

Synthesis of Heterocycles and Chemical Transformations

This compound derivatives are instrumental in synthesizing novel heterocyclic compounds. These compounds participate in reactions forming zwitterionic structures and novel silacyclanes, which are crucial in advancing heterocyclic chemistry. Their reactivity and the ability to form novel compounds have been demonstrated in various studies, such as the synthesis of new zwitterionic heterocycles derived from 1-chloro(dimethyl)silyl-1-borylalkenes (Wrackmeyer et al., 2000).

Applications in Capillary Chromatography

In the field of analytical chemistry, this compound and its derivatives find application as silanizing agents in micellar electrokinetic capillary chromatography. Their ability to form stable coatings on the surface of fused-silica capillaries enhances the efficiency and reproducibility of chromatographic separations, as demonstrated in specific studies involving the analysis of amino acids (Luo et al., 2008).

Safety and Hazards

Chloro(decyl)dimethylsilane is classified as a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to handle this chemical with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Chloro(decyl)dimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of substances and laboratory chemicals . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to cause severe skin burns and eye damage, indicating its strong reactivity with biological tissues . The compound’s interactions are primarily characterized by its ability to form covalent bonds with biomolecules, leading to alterations in their structure and function.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s corrosive nature can lead to cell damage and apoptosis, particularly in skin and eye tissues. Additionally, its interaction with cellular components can result in changes in membrane integrity and permeability.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound can bind to proteins and enzymes, altering their conformation and activity. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability under inert gas conditions but is sensitive to moisture . Over time, it can degrade, leading to a decrease in its reactivity and effectiveness. Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular function, as observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and inflammation, while at high doses, it can lead to severe toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant increase in toxicity. High doses can cause systemic toxicity, affecting multiple organs and leading to severe health consequences.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s metabolic pathways include its breakdown and conversion into other chemical species, which can further interact with cellular components and influence metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its activity and function, leading to localized effects and potential toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, leading to changes in cellular processes and overall cell function.

properties

IUPAC Name

chloro-decyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885702
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38051-57-9
Record name Chlorodecyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38051-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodecyldimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodecyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodecyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.857
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Synthesis routes and methods

Procedure details

To the same reactor as used in Example 1 were added 54.1 g (0.25 mole) of decyldimethylsilanol, 215 g of 1,2-dichloroethane and 1.83 g (0.025 mole) of N,N-dimethylformamide, and 27.2 g (0.275 mole) of phosgene was introduced into the resulting mixture at a temperature of from 40° to 45° C. over 2 hours with stirring. After completion of the introduction, the same procedure as in Example 7 was carried out to obtain 51.7 g of decyldimethylchlorosilane.
Name
decyldimethylsilanol
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(decyl)dimethylsilane
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Chloro(decyl)dimethylsilane
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Chloro(decyl)dimethylsilane
Reactant of Route 4
Chloro(decyl)dimethylsilane

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